molecular formula C7H9NO4S B8352596 Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate

Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate

Cat. No.: B8352596
M. Wt: 203.22 g/mol
InChI Key: HEUAVRYQEZOPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate is an organic compound with the molecular formula C7H11NO4S It belongs to the class of thiazolidine derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate typically involves the reaction of thiourea with maleic anhydride in the presence of hydrochloric acid. This one-pot method is efficient and yields the desired product with high purity . The reaction conditions include maintaining a controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidine derivatives with different oxidation states.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, sulfones, and substituted thiazolidines, depending on the reagents and conditions used .

Scientific Research Applications

Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate involves its interaction with various molecular targets. The compound can intercalate with DNA, forming hydrogen bonds and pi-stacking interactions, which can affect DNA replication and transcription . Additionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate is unique due to its specific structural features, such as the methyl group on the thiazolidine ring and the ester functional group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

methyl 2-(5-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetate

InChI

InChI=1S/C7H9NO4S/c1-7(3-4(9)12-2)5(10)8-6(11)13-7/h3H2,1-2H3,(H,8,10,11)

InChI Key

HEUAVRYQEZOPQE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=O)S1)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of Compound 1d (300 mg, 2.3 mmol) in THF (20 mL) at −40° C. was added 2 M LDA in heptane/THF/benzene (2.4 mL, 4.8 mmol) dropwise. After 15 minutes, methyl 2-bromoacetate (0.30 mL, 3.2 mmol) was added and the reaction mixture stirred at −40° C. for 2 h then quenched by dropwise addition of AcOH (0.8 mL). The reaction mixture was diluted with EtOAc, and the organic portion washed with water (2×), brine (2×), dried (Na2SO4), filtered and concentrated under reduced pressure. The product was purified by silica gel chromatography eluting with 0-100% EtOAc/hexanes to afford Compound 1e (180 mg, 39%) as a clear oil. LCMS=1.06 min using analytical method (B), 225.9 (M+Na). 1H NMR (400 MHz, CDCl3) δ 3.75 (s, 3H), 3.24-2.84 (m, 2H), 1.81 (s, 3H).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
heptane THF benzene
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Yield
39%

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